1-(Perfluorohexyl)docosane
Description
1-(Perfluorohexyl)docosane is a semifluorinated alkane (SFA) composed of a perfluorohexyl (C₆F₁₃) segment covalently bonded to a docosyl (C₂₂H₄₅) hydrocarbon chain. These hybrid molecules exhibit unique amphiphilic properties due to the stark polarity contrast between the fluorinated and hydrocarbon moieties. Such compounds are characterized by high thermal stability, chemical inertness, and low surface energy, making them valuable in applications ranging from lubricants to biomedical materials .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(29,30)24(31,32)25(33,34)26(35,36)27(37,38)28(39,40)41/h2-22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSYSXOZBFARAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825651-73-8 | |
| Record name | 1-(Perfluorohexyl)docosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural Analogues
SFAs vary in fluorinated (F-segment) and hydrocarbon (H-segment) chain lengths, which dictate their physicochemical properties. Key analogues include:
Key Structural Insights :
- Longer H-segments (e.g., C₂₂H₄₅ in docosane derivatives) increase hydrophobicity and melting points compared to shorter chains like C₈H₁₇ .
- The C₆F₁₃ segment provides superior chemical resistance compared to shorter fluorinated chains (e.g., C₄F₉) .
Physical and Chemical Properties
Thermal Stability :
- SFAs with longer perfluoroalkyl chains (e.g., C₆F₁₃) exhibit higher thermal decomposition temperatures (>300°C) than non-fluorinated alkanes .
- Docosane’s hydrocarbon chain (C₂₂H₄₅) likely raises the melting point relative to 1-(Perfluorohexyl)octane (C₈H₁₇), similar to how 1-docosanol melts at ~70°C .
Solubility :
- SFAs are sparingly soluble in water but miscible with organic solvents (e.g., hexane, chloroform). Longer H-segments reduce solubility in polar solvents .
- Example: 1-(Perfluorohexyl)octane is fully miscible with fluorinated solvents but forms micelles in aqueous media .
Surface Activity :
- SFAs with C₆F₁₃ segments demonstrate lower surface tension (15–20 mN/m) than hydrocarbon analogs (72 mN/m for water) .
Functional Comparisons
Application-Specific Differences :
- Medical Use : 1-(Perfluorohexyl)octane is FDA-approved for dry eye treatment due to its refractive index matching aqueous humor and ability to stabilize tear films . Docosane derivatives may lack this precision due to longer H-segments.
- Electronics : Perfluorohexane (PFHep) is preferred for cooling due to its low viscosity, whereas bulkier SFAs like docosane analogs may impede heat transfer .
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